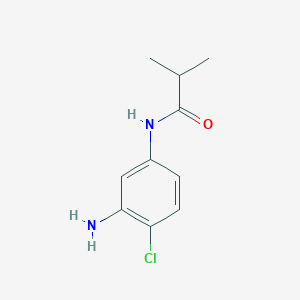

N-(3-Amino-4-chlorophenyl)-2-methylpropanamide

Description

Chemical Classification and Nomenclature

N-(3-Amino-4-chlorophenyl)-2-methylpropanamide is a synthetic aromatic amide characterized by its distinct functional groups and structural complexity. Its systematic IUPAC name, This compound , reflects the arrangement of substituents on the benzene ring and the propanamide backbone. The compound belongs to the broader class of chlorinated organic compounds due to the presence of a chlorine atom at the 4-position of the phenyl ring.

Table 1: Nomenclature and Molecular Properties

| Property | Detail |

|---|---|

| IUPAC Name | This compound |

| Synonyms | AKOS BBV-011936; UKRORGSYN-BB BBV-011936 |

| Molecular Formula | C₁₀H₁₃ClN₂O |

| Molecular Weight | 212.68 g/mol |

| CAS Number | 916813-19-9 |

The molecular structure integrates an amino group (-NH₂) at the 3-position, a chlorine atom at the 4-position, and a 2-methylpropanamide side chain, which collectively define its reactivity and applications.

Historical Context and Development

The compound emerged as a key intermediate in pharmaceutical and agrochemical research during the early 21st century. Its development aligns with advancements in amide synthesis methodologies, particularly those involving acylation reactions of aromatic amines. For instance, early synthetic routes involved reacting 3-amino-4-chlorobenzoic acid derivatives with acylating agents like isobutyryl chloride under controlled conditions.

The demand for structurally diverse amides in drug discovery programs further propelled its adoption. Its utility in constructing complex molecules, such as kinase inhibitors and antimicrobial agents, underscores its historical significance in medicinal chemistry.

Structural Significance in Organic Chemistry

The compound’s structure exemplifies the interplay of electronic and steric effects in aromatic systems. Key features include:

- Amino Group : Enhances solubility in polar solvents and facilitates hydrogen bonding with biological targets.

- Chlorine Substituent : Introduces electron-withdrawing effects, directing electrophilic substitution reactions to specific positions on the ring.

- Methylpropanamide Chain : Contributes to steric bulk, influencing conformational stability and interaction with enzymes or receptors.

Table 2: Functional Groups and Their Roles

These structural attributes make the compound a valuable scaffold for studying structure-activity relationships (SAR) in drug design.

Research Importance as Chemical Intermediate

This compound is pivotal in synthesizing bioactive molecules. Its applications include:

- Pharmaceuticals : Intermediate in antitumor and antiviral agents, where the chlorophenyl moiety enhances target binding.

- Agrochemicals : Building block for herbicides and fungicides, leveraging its stability under environmental conditions.

- Material Science : Precursor for polymers with tailored thermal and mechanical properties.

Recent studies highlight its role in cross-coupling reactions, enabling the introduction of diverse substituents via Buchwald-Hartwig amination or Suzuki-Miyaura couplings. For example, palladium-catalyzed arylation of the amino group has yielded derivatives with enhanced antimicrobial activity.

Table 3: Key Applications in Research

The compound’s versatility as an intermediate ensures its continued relevance in advancing both academic and industrial research.

Propriétés

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-6(2)10(14)13-7-3-4-8(11)9(12)5-7/h3-6H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNKPJCLOEMVSHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588282 | |

| Record name | N-(3-Amino-4-chlorophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916813-19-9 | |

| Record name | N-(3-Amino-4-chlorophenyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Esterification and Amide Formation via Hydroxypivalic Acid Derivatives

One robust industrially relevant method starts from hydroxypivalic acid (2,2-dimethyl-3-hydroxypropanoic acid), which undergoes esterification, protection, and amidation steps to yield 3-amino-2,2-dimethylpropanamide derivatives structurally related to the target compound.

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Esterification | Hydroxypivalic acid + alcohol (methanol, ethanol, isopropanol) under acid catalysis (H2SO4, HCl, p-toluenesulfonic acid) | Reflux 6-18 h | 70-75% | Produces methyl, ethyl, or isopropyl esters with >99% purity (GC) |

| 2. Protection | Ester reacts with acyl chlorides in presence of alkali in suitable solvent (e.g., pyridine) | 0°C to room temp, 0.5-2 h | 85% | Protects hydroxyl group as acetyl or other esters |

| 3. Ammonolysis | Protected ester treated with concentrated ammonia solution (28%) under reflux | 6-8 h reflux | 55-80% | Converts ester to amide, yielding 3-amino-2,2-dimethylpropanamide |

This method avoids the use of highly toxic reagents like potassium cyanide and allows for scalable production with moderate to good yields.

Direct Amination of Functionalized Alkyl Amides

Recent literature reports metal-free amination strategies for congested alkyl amides, which can be adapted for N-(3-amino-4-chlorophenyl)-2-methylpropanamide synthesis. These methods involve:

- Starting from N-protected 2-methylpropanamide derivatives.

- Using nucleophilic aromatic substitution or amination reactions to introduce the 3-amino-4-chlorophenyl group.

- Employing mild conditions with anhydrous solvents and flame-dried glassware to ensure high purity.

For example, N-(benzyloxy)-2-methyl-2-(3-chloro-4-fluorophenyl)amino-propanamide analogs have been synthesized with yields around 80-90% using such protocols, indicating the feasibility of similar approaches for the 3-amino-4-chlorophenyl derivative.

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Hydroxypivalic acid esterification + ammonolysis | Hydroxypivalic acid, alcohols, acyl chlorides, ammonia | Acid catalysts, alkali, ammonia solution | Reflux 6-18 h, 0-25°C for protection | 55-80% | Scalable, avoids toxic cyanides, high purity | Multiple steps, moderate yields |

| Metal-free amination of N-protected amides | N-protected 2-methylpropanamide, aryl amines | Anhydrous solvents, mild conditions | Room temp to mild heating | 80-90% | High yield, mild conditions, selective | Requires protected intermediates, specialized reagents |

- The esterification step is critical for obtaining high purity intermediates; choice of alcohol affects yield and downstream reactivity.

- Protection of hydroxyl groups prevents side reactions during amidation.

- Ammonolysis under concentrated ammonia solution is effective but requires careful control of temperature and reaction time to maximize yield.

- Metal-free amination methods provide an alternative route with fewer hazardous reagents and higher selectivity for functionalized aromatic amides.

- Purification typically involves extraction, drying over anhydrous sodium sulfate, filtration, and distillation or recrystallization.

- Industrial scale-up favors methods avoiding toxic reagents like potassium cyanide due to safety and environmental concerns.

The preparation of this compound can be efficiently achieved through multi-step synthesis starting from hydroxypivalic acid derivatives involving esterification, protection, and ammonolysis, or via modern metal-free amination techniques of protected amides. Both methods have demonstrated good yields and purity, with the choice depending on scale, available reagents, and safety considerations.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-methylpropanamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The chlorophenyl group can be reduced to form a phenyl group.

Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents for substitution reactions include sodium hydroxide (NaOH) and alkyl halides.

Major Products Formed

Oxidation: Formation of N-(3-Nitro-4-chlorophenyl)-2-methylpropanamide.

Reduction: Formation of N-(3-Amino-4-phenyl)-2-methylpropanamide.

Substitution: Formation of N-(3-Amino-4-hydroxyphenyl)-2-methylpropanamide or N-(3-Amino-4-alkylphenyl)-2-methylpropanamide.

Applications De Recherche Scientifique

Based on the search results, here's what is known about the applications of the compound N-(3-Amino-4-chlorophenyl)-2-methylpropanamide:

Scientific Research Applications

- Building Block in Synthesis: this compound is used as a building block in the synthesis of more complex molecules.

- Protein Interactions and Enzyme Activity: The compound is employed in biological studies involving protein interactions and enzyme activity.

- Drug Discovery: It is investigated for potential therapeutic properties and as a lead compound in drug discovery.

Chemical Reactions

N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide can undergo several types of chemical reactions:

- Oxidation: The amino group can be oxidized to form nitro derivatives. Reagents like or in acidic conditions can be used.

- Reduction: The compound can be reduced to form amine derivatives. Reagents like or can be used.

- Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents can be used.

The biological activity of N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide is attributed to its interaction with specific molecular targets such as enzymes and receptors. It may modulate the activity of these proteins by binding to their active sites or altering their conformations and influence cellular signaling pathways involved in cell growth, differentiation, and apoptosis.

Antimicrobial Properties

N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide exhibits antimicrobial activity. One study demonstrated notable inhibition of bacterial growth, with the following minimum inhibitory concentrations (MICs) for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have shown that N-(3-Amino-4-chlorophenyl)cyclohexanecarboxamide possesses anticancer properties. It was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, exhibiting dose-dependent cytotoxicity. The IC50 values are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Mécanisme D'action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare N-(3-Amino-4-chlorophenyl)-2-methylpropanamide with structurally related amides, emphasizing substituent effects, synthesis, crystallography, and biological relevance.

Table 1: Structural and Functional Comparison of Selected Amides

Key Comparative Insights:

Substituent Effects: Chlorine: Present in all compounds, it increases lipophilicity and influences binding to hydrophobic pockets in biological targets . Amino vs. Methoxy/CF₃: The amino group in the target compound offers H-bond donor capability, contrasting with the electron-donating methoxy (in 3-Chloro-N-(4-methoxyphenyl)propanamide) or electronegative CF₃ (in N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide) .

Synthesis :

- Most compounds are synthesized via Schotten-Baumann or similar acylation reactions, using acyl chlorides and amines under mild conditions .

Crystallographic Data :

- 3-Chloro-N-(4-methoxyphenyl)propanamide exhibits classical N–H⋯O hydrogen bonds and C–H⋯O interactions, forming chains along the crystallographic a-axis .

- The CF₃-substituted analog forms N–H⋯O hydrogen bonds, creating parallel chains along the c-axis . These differences highlight how substituents dictate packing motifs.

Biological Relevance :

- While the target compound lacks explicit activity data, analogs like N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide show antifungal and antiproliferative properties, suggesting chloro-substituted amides as promising scaffolds for drug discovery .

Activité Biologique

N-(3-Amino-4-chlorophenyl)-2-methylpropanamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological mechanisms, efficacy in various assays, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, which can lead to reduced inflammatory responses.

- Receptor Binding : The compound can bind to various receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies demonstrated that it exhibits significant antiproliferative effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| HeLa | 0.69 | Doxorubicin (2.29) |

| SMMC-7721 | 0.071 | Doxorubicin (2.29) |

| K562 | 0.164 | Doxorubicin (2.29) |

These results indicate that the compound's activity is comparable to established chemotherapeutics, suggesting its potential as a candidate for further development .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Preliminary data suggest that it may possess both antibacterial and antifungal properties, making it a candidate for further investigation in the treatment of infectious diseases.

Structure-Activity Relationship (SAR)

The SAR studies have revealed critical insights into how structural modifications influence the biological activity of this compound. Key findings include:

- Chloro Group Influence : The presence of the chloro group at the para position on the phenyl ring enhances binding affinity and biological activity.

- Amino Group Role : The amino group contributes significantly to the compound's reactivity and interaction with target enzymes and receptors.

These modifications are essential for optimizing the pharmacological profile of this compound .

Case Studies

- Inhibition of Inflammatory Pathways : A study demonstrated that this compound effectively reduced pro-inflammatory cytokine production in vitro, indicating its potential use in treating inflammatory diseases.

- Anticancer Efficacy : In a comparative analysis with doxorubicin, this compound showed superior efficacy against HeLa cells, with an IC50 value significantly lower than that of doxorubicin, highlighting its potential as a novel anticancer agent .

Q & A

Q. What are the common synthetic routes for N-(3-amino-4-chlorophenyl)-2-methylpropanamide, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via amide coupling using reagents like HATU or EDCI in polar aprotic solvents (e.g., DMF). Key steps include:

- Activation : Carboxylic acid activation with HATU or DCC.

- Coupling : Reaction with 3-amino-4-chloroaniline derivatives under inert conditions.

- Workup : Precipitation, filtration, and recrystallization (e.g., from ethanol/water mixtures). Yield optimization depends on stoichiometry (e.g., 1.2–1.5 equivalents of amine), temperature (0–25°C), and reaction time (12–24 hrs). For example, HATU-mediated reactions achieve yields >70% under optimized conditions .

Table 1 : Yield Comparison for Amide Derivatives (Adapted from )

| Derivative | Coupling Reagent | Solvent | Yield (%) |

|---|---|---|---|

| 25a | HATU | DMF | 72 |

| 25b | HATU | DMF | 51 |

| 27b | EDCI | DCM | 89 |

Q. How can researchers confirm the molecular structure of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR for aromatic protons (δ 6.8–7.4 ppm) and carbonyl signals (δ ~170 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions at ~2.8–3.0 Å) using SHELXL or WinGX .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data be resolved for this compound?

Methodological Answer: Ambiguities arise from disordered atoms or weak electron density. Strategies include:

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices.

- Hydrogen Bond Analysis : Validate interactions via geometric parameters (e.g., D–H···A angles >150°) and graph-set analysis (e.g., C11(4) chains in ).

- Validation Tools : Employ PLATON or CCDC Mercury to check for missed symmetry or voids .

Q. What experimental approaches address contradictions in spectroscopic data for derivatives?

Methodological Answer: Discrepancies in NMR or MS data may stem from tautomerism or impurities. Solutions:

- 2D NMR : Use HSQC and HMBC to assign ambiguous signals (e.g., differentiating NH from solvent peaks).

- HPLC-MS Purity Checks : Quantify impurities using reverse-phase columns (C18) with UV detection (λ = 254 nm).

- Isolation via Prep-TLC : Purify intermediates before characterization to avoid overlapping signals .

Q. How do substituents on the phenyl ring influence bioactivity in related amides?

Methodological Answer: Structure-activity relationships (SAR) are explored via:

- Electron-Withdrawing Groups : Chloro or trifluoromethyl groups enhance receptor binding (e.g., ’s agrochemical derivatives).

- Hydrogen Bond Donors : The 3-amino group may interact with enzymatic active sites (e.g., penicillin-like amides in ).

- Computational Modeling : Dock derivatives into target proteins (e.g., using AutoDock Vina) to predict binding affinities .

Data Analysis & Optimization

Q. What strategies improve synthetic scalability without compromising purity?

Methodological Answer:

Q. How are hydrogen-bonding networks leveraged in material science applications?

Methodological Answer: The compound’s amide group forms supramolecular assemblies via N–H···O bonds, useful in:

- Coordination Polymers : Metal-organic frameworks (MOFs) with Cu or Zn.

- Thermal Stability : High melting points (123–130°C) suggest utility in heat-resistant polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.